1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS No.: 941263-70-3
Cat. No.: VC21535840
Molecular Formula: C13H16Cl2N2O4S
Molecular Weight: 367.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941263-70-3 |
|---|---|
| Molecular Formula | C13H16Cl2N2O4S |
| Molecular Weight | 367.2g/mol |
| IUPAC Name | 1-[4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-5-7-17(8-6-16)22(19,20)11-4-3-10(14)12(15)13(11)21-2/h3-4H,5-8H2,1-2H3 |
| Standard InChI Key | XGRIKTUSZLRJFJ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
| Canonical SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Introduction
Chemical Identity and Structural Information
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one belongs to a class of sulfonamide derivatives containing a piperazine ring. The compound's structure includes several key functional groups that contribute to its chemical properties and potential biological activity. The central piperazine ring is connected to two distinct moieties: an acetyl group (-COCH₃) and a benzenesulfonyl group with three substituents (3,4-dichloro-2-methoxy) on the benzene ring.
Chemical Identifiers
The compound can be identified through various chemical identifiers as shown in the table below:
| Parameter | Information |
|---|---|
| Common Name | 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
| CAS Number | 941263-70-3 |
| Molecular Formula | C₁₃H₁₆Cl₂N₂O₄S |
| Molecular Weight | 367.2 g/mol |
Structural Features
The molecule contains several important structural features:
-
A piperazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 4)
-
An acetyl group attached to one nitrogen of the piperazine
-
A benzenesulfonyl group attached to the other nitrogen
-
Three substituents on the benzene ring:
-
A methoxy group at position 2
-
Chlorine atoms at positions 3 and 4
-
Physical and Chemical Properties
The physical and chemical properties of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one are essential for understanding its behavior in various experimental and practical contexts. Based on available data and structural analysis, the following properties can be described.
Physical Properties
Chemical Properties
The compound's chemical reactivity is largely determined by its functional groups:
-
The piperazine nitrogen atoms can participate in nucleophilic reactions
-
The sulfonyl group (-SO₂-) is relatively stable and serves as a linking unit
-
The acetyl group can undergo typical carbonyl reactions
-
The methoxy and chloro substituents on the benzene ring affect the electron density and reactivity of the aromatic system
Synthesis and Related Compounds
The synthesis of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction between a sulfonyl chloride intermediate and a mono-protected piperazine, followed by acetylation or direct use of 1-acetylpiperazine.
Comparative Analysis with Structural Analogs
Several related compounds share structural similarities with our target compound, as shown in the comparison table below:
These structurally related compounds provide valuable context for understanding the potential properties and applications of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one.
Structure-Activity Relationships
The structural features of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one suggest potential biological activity based on known pharmacophores within the molecule.
Key Pharmacophores
-
Piperazine ring: Commonly found in numerous pharmaceuticals with diverse biological activities including antipsychotics, antihistamines, and antibiotics
-
Sulfonamide group: Present in many therapeutic agents with antibacterial, diuretic, antidiabetic, and other activities
-
Halogenated aromatic ring: Often enhances lipophilicity and membrane permeability of drug compounds
-
Methoxy substituent: Can influence hydrogen bonding interactions with biological targets
Applications in Drug Discovery
The compound 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one may serve various roles in pharmaceutical research and development.
As a Chemical Building Block
The compound can function as an intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the acetyl group provides a handle for further chemical elaboration through various carbonyl chemistry reactions.
Structure-Based Drug Design
The specific substitution pattern on the benzene ring (3,4-dichloro-2-methoxy) may have been designed to optimize interactions with a specific biological target. Compounds with piperazine and sulfonyl groups are often explored in medicinal chemistry for their potential interactions with biological targets, which can lead to various therapeutic effects depending on the specific substituents and ring structures involved.
Chemical Reactivity and Stability
Understanding the reactivity of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is essential for its handling, storage, and application in synthesis.
Functional Group Reactivity
-
The acetyl group can undergo nucleophilic addition reactions, hydrolysis, or reduction
-
The sulfonamide linkage is generally stable under physiological conditions but can be cleaved under harsh conditions
-
The methoxy group can be cleaved by strong acids or certain demethylating agents
-
The chlorine substituents can participate in metal-catalyzed coupling reactions
Stability Considerations
Based on its structure, the compound is likely:
-
Stable at room temperature when stored properly
-
Sensitive to strong oxidizing or reducing agents
-
Potentially reactive toward strong nucleophiles that could attack the carbonyl carbon
-
Stable in neutral aqueous environments but potentially reactive in strongly acidic or basic conditions
Analytical Characterization
For identification and purity assessment of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, several analytical techniques can be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Would show characteristic signals for the aromatic protons, methoxy group, piperazine ring protons, and acetyl methyl group
-
Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carbonyl group (approximately 1630-1650 cm⁻¹), sulfonyl group (approximately 1140-1160 cm⁻¹ and 1300-1350 cm⁻¹), and aromatic C-H stretching
-
Mass Spectrometry: Would show a molecular ion peak at m/z 367 with a characteristic isotope pattern due to the two chlorine atoms
Chromatographic Methods
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would be suitable for purity determination and separation from structurally similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume